molecular formula C9H14O2S B13094588 2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro- CAS No. 238419-81-3

2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-

Cat. No.: B13094588
CAS No.: 238419-81-3
M. Wt: 186.27 g/mol
InChI Key: GURZAPVSLLQXQD-UHFFFAOYSA-N
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Description

2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran: is an organic compound that features a tetrahydropyran ring substituted with an ethynylthioethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Introduction of the Ethynylthio Group: The ethynylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethynylthio reagent.

    Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction, often using ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynylthio group could play a key role in these interactions, potentially forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but with a bromoethoxy group instead of an ethynylthio group.

    2-(2-Butoxyethoxy)tetrahydro-2H-pyran: Contains a butoxyethoxy group instead of an ethynylthio group.

    2-(2-Chloroethoxy)tetrahydro-2H-pyran: Features a chloroethoxy group in place of the ethynylthio group.

Uniqueness

The presence of the ethynylthio group in 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

CAS No.

238419-81-3

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

2-(2-ethynylsulfanylethoxy)oxane

InChI

InChI=1S/C9H14O2S/c1-2-12-8-7-11-9-5-3-4-6-10-9/h1,9H,3-8H2

InChI Key

GURZAPVSLLQXQD-UHFFFAOYSA-N

Canonical SMILES

C#CSCCOC1CCCCO1

Origin of Product

United States

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